Saccharine
Vue d'ensemble
Description
Elle a été découverte en 1879 par les chimistes Ira Remsen et Constantin Fahlberg alors qu'ils étudiaient l'oxydation de l'o-toluènesulfonamide . La saccharine est largement utilisée dans divers produits alimentaires et de boissons, en particulier ceux commercialisés comme « sans sucre » ou « diététiques » en raison de sa teneur nulle en calories .
Applications De Recherche Scientifique
Saccharin has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Saccharin, a non-nutritive artificial sweetener, primarily targets the sweet taste receptors (STR) in the human body . It also interacts with Carbonic anhydrase 3, a protein in humans .
Mode of Action
Saccharin interacts with its targets, the sweet taste receptors, and triggers the activation of the phospholipase C (PLC) signaling cascade . This leads to calcium influx and the vesicular exocytosis of insulin . The interaction with Carbonic anhydrase 3 is inhibitory .
Biochemical Pathways
Saccharin’s interaction with sweet taste receptors activates the PLC signaling cascade, leading to calcium influx and insulin secretion . This suggests that saccharin may have a role in glucose metabolism and insulin regulation.
Pharmacokinetics
Factors that affect renal excretion, such as protein binding, glomerular filtration rate (GFR), and tubular secretion, are important in determining saccharin clearance . .
Result of Action
The activation of the PLC signaling cascade by saccharin leads to calcium influx and the vesicular exocytosis of insulin . This suggests that saccharin may have a role in glucose metabolism and insulin regulation. In addition, saccharin has been shown to have antiproliferative effects on certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of saccharin. For example, the concentration of sodium ions, urinary pH, and other factors can influence the cellular response to saccharin . Additionally, lifestyle factors such as diet and alcohol consumption can potentially influence the effects of saccharin .
Analyse Biochimique
Biochemical Properties
Saccharin is a sulphonamide derivative of toluene, existing as acid saccharin, sodium saccharin, and calcium saccharin . It interacts with various enzymes, proteins, and other biomolecules in the body, affecting metabolic functions in a time and dose-dependent manner .
Cellular Effects
Saccharin influences cell function by affecting various cellular processes. For instance, it has been observed to increase oxidative stress in both healthy and diabetic type 2 patients . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Saccharin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Saccharin change over time. It has high hydrolytic, thermal, and photo stability . Information on Saccharin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Saccharin vary with different dosages in animal models. High doses of Saccharin have been associated with bladder tumors in male rats .
Metabolic Pathways
Saccharin is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The exact metabolic pathways that Saccharin is involved in are still being researched.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La saccharine peut être synthétisée par plusieurs méthodes, mais la voie industrielle la plus courante implique l'oxydation de l'o-toluènesulfonamide. Le processus comprend généralement les étapes suivantes :
Sulfonation : L'o-toluènesulfonamide est sulfonée pour former de l'acide o-sulfobenzoïque.
Oxydation : L'acide o-sulfobenzoïque est ensuite oxydé pour former de l'anhydride o-sulfobenzoïque.
Cyclisation : L'anhydride subit une cyclisation pour former de la this compound.
Une autre méthode implique la réaction de l'acide anthranilique avec l'acide nitreux, suivie d'un traitement au dioxyde de soufre et à l'ammoniac .
Méthodes de production industrielle
La production industrielle de la this compound implique souvent la sulfonation du toluène, suivie d'une chloration et de réactions ultérieures pour former de la this compound. Cette méthode est privilégiée en raison de son rentabilité et de son rendement relativement élevé .
Analyse Des Réactions Chimiques
Types de réactions
La saccharine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former de l'acide this compound-N-sulfonique.
Réduction : La réduction de la this compound peut produire de l'oxyde de this compound-N.
Substitution : La this compound peut subir des réactions de substitution pour former des dérivés tels que la N-halo this compound et la N-acyl this compound.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Des agents halogénants comme le chlore et le brome sont utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Acide this compound-N-sulfonique
Réduction : Oxyde de this compound-N
Substitution : N-halo this compound, N-acyl this compound
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Biologie : Étudiée pour ses propriétés antimicrobiennes potentielles.
Médecine : Enquête sur son rôle dans le traitement de conditions telles que l'hypertension et l'hyperglycémie.
Industrie : Largement utilisée dans l'industrie alimentaire et des boissons comme substitut du sucre.
Mécanisme d'action
La this compound exerce son effet sucrant en se liant aux récepteurs du goût sucré sur la langue, en particulier au complexe récepteur T1R2/T1R3. Cette liaison déclenche une voie de transduction du signal qui aboutit finalement à la perception de la douceur . De plus, il a été démontré que la this compound inhibe l'anhydrase carbonique, ce qui peut contribuer à ses effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Aspartame : Un autre édulcorant artificiel, environ 200 fois plus sucré que le saccharose.
Sucralose : Un dérivé chloré du saccharose, environ 600 fois plus sucré que le saccharose.
Cyclamate : Un édulcorant artificiel, environ 30 à 50 fois plus sucré que le saccharose.
Unicité
La saccharine est unique en raison de sa stabilité à la chaleur et en milieu acide, ce qui la rend adaptée à une utilisation dans une variété de produits alimentaires. Contrairement à l'aspartame, qui peut se dégrader au fil du temps, la this compound reste stable et conserve sa douceur . De plus, la this compound ne contribue pas à l'apport calorique, ce qui en fait un choix populaire pour les personnes qui gèrent leur poids ou leur glycémie .
Propriétés
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021251 | |
Record name | Saccharin | |
Source | EPA DSSTox | |
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Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Saccharin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17165 | |
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Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
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Solubility |
greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |
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Density |
0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
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Vapor Pressure |
0.00000064 [mmHg] | |
Record name | Saccharin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |
Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ | |
Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals | |
CAS No. |
81-07-2 | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Saccharin | |
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Record name | Saccharin [NF] | |
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Record name | Saccharin | |
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Record name | saccharin | |
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Record name | saccharin | |
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Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide | |
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Record name | Saccharin | |
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Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
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Record name | SACCHARIN | |
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Record name | SACCHARIN | |
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Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |
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Melting Point |
444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C | |
Record name | SACCHARIN (MANUFACTURING) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SACCHARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Saccharin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029723 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does saccharin elicit its sweet taste?
A1: Saccharin interacts with sweet taste receptors (STRs), specifically a heterodimer composed of T1R2 and T1R3 proteins, located on the tongue. [] This interaction triggers a signaling cascade that ultimately leads to the perception of sweetness. []
Q2: What is the molecular formula and weight of saccharin?
A3: The molecular formula of saccharin is C7H5NO3S, and its molecular weight is 183.18 g/mol. []
Q3: What spectroscopic techniques are used to characterize saccharin?
A4: Several spectroscopic methods are employed to characterize saccharin, including infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule, particularly the carbonyl (C=O) and sulfonyl (SO2) groups. [] Additionally, techniques like X-ray photoelectron spectroscopy (XPS) can be used to identify the presence of saccharin and its degradation products in complex matrices like electroplated films. []
Q4: How does saccharin affect the properties of electrodeposited metals?
A4: The provided research articles do not focus on the catalytic properties of saccharin.
A4: The provided research articles do not extensively cover computational studies or QSAR modeling of saccharin.
Q5: How stable is saccharin under various conditions?
A9: Saccharin is a highly stable compound, resistant to heat and degradation under various conditions. [] This stability contributes to its long shelf life and suitability for use in a wide range of food and beverage products.
Q6: How is saccharin metabolized in the body?
A11: Saccharin is poorly metabolized in the body and is primarily excreted unchanged in the urine. [] This characteristic contributes to its lack of caloric value, making it a popular sugar substitute for individuals managing weight or blood sugar levels.
Q7: Has saccharin demonstrated any therapeutic potential beyond its use as a sweetener?
A7: The provided research articles do not primarily focus on resistance mechanisms related to saccharin.
Q8: What are the known toxicological effects of saccharin in animal studies?
A8: The provided research articles do not primarily focus on drug delivery strategies for saccharin.
A8: The provided research articles do not extensively cover biomarkers related to saccharin.
Q9: What analytical methods are used to quantify saccharin in food products?
A14: Various analytical techniques are employed to quantify saccharin in food products. One commonly used method is high-performance liquid chromatography (HPLC), which separates and quantifies saccharin based on its physicochemical properties. [] Other methods include titrimetric analysis and spectrophotometry. []
Q10: Can saccharin be determined in complex matrices?
A15: Yes, saccharin can be determined in complex matrices, such as electroplated films, using techniques like secondary ion mass spectrometry (SIMS) and XPS. [] These methods provide valuable insights into the chemical composition and potential degradation products of saccharin within these materials.
Q11: Does saccharin pose any environmental risks?
A16: While saccharin is considered safe for human consumption at approved levels, there are concerns regarding its potential environmental impact. Studies have shown that saccharin can be released into the environment through wastewater treatment plant effluent and potentially contaminate groundwater. [] Research also suggests that saccharin can persist in the environment and might have adverse effects on aquatic organisms. [] These findings highlight the need for responsible manufacturing, use, and disposal practices to minimize saccharin's environmental footprint.
A11: The provided research articles do not extensively cover the dissolution and solubility of saccharin.
A11: The provided research articles touch upon the analytical techniques for saccharin analysis but do not delve into specific method validation details.
A11: The provided research articles do not extensively cover quality control and assurance for saccharin.
A11: The provided research articles do not extensively cover the immunogenicity of saccharin.
A11: The provided research articles do not extensively cover drug-transporter interactions of saccharin.
A11: The provided research articles do not extensively cover drug-metabolizing enzyme interactions of saccharin.
A11: The provided research articles do not extensively cover the biocompatibility and biodegradability of saccharin.
Q12: What are some alternatives to saccharin as artificial sweeteners?
A17: Several alternatives to saccharin exist in the market, each with a unique sweetness profile and potential health effects. Some common alternatives include aspartame, cyclamate, sucralose, and steviol glycosides (derived from the Stevia plant). [, ] The choice of sweetener often depends on individual preferences, dietary needs, and intended applications in food and beverage formulations.
A12: The provided research articles do not extensively cover the recycling and waste management of saccharin.
A25: The provided research articles highlight various experimental techniques and methodologies used to study saccharin, including animal models, behavioral assays, analytical chemistry techniques, and cell culture systems. [, , , , , , , , , , ] These methods continue to be valuable tools for advancing our understanding of saccharin's properties, safety, and potential applications.
Q13: What is the history of saccharin's discovery and use?
A18: Saccharin was discovered accidentally in 1879 by Constantin Fahlberg while working in Ira Remsen's laboratory at Johns Hopkins University. [] Initially marketed as a tabletop sweetener in the late 19th century, saccharin gained significant popularity during sugar shortages, particularly during World War I and II. [, ] Despite controversies surrounding its safety in the 1970s, saccharin remains a widely used artificial sweetener globally, owing to its intense sweetness, cost-effectiveness, and stability. [, ]
A26: The provided research articles highlight saccharin's interdisciplinary nature, encompassing fields like chemistry, food science, toxicology, pharmacology, and microbiology. [, , , , , , , , , , , , , , , , ] This diverse range of research underscores the importance of collaborative efforts in unraveling the complex interplay between saccharin, human health, and the environment.
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